molecular formula C15H9ClFN5O3 B2845486 N-(3-chloro-4-fluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396682-94-2

N-(3-chloro-4-fluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2845486
CAS RN: 1396682-94-2
M. Wt: 361.72
InChI Key: ITVDCEUXVWVVSG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, also known as CFPOX, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the oxazole family and has been synthesized using various methods. CFPOX has been studied for its potential applications in the field of medicine, specifically in the treatment of cancer and inflammation.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles, including structures similar to N-(3-chloro-4-fluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, are valuable in medicinal chemistry. The synthesis involves monofluorination and condensation steps, highlighting their utility as building blocks for further functionalization in drug discovery (Surmont et al., 2011).

Antitumor and Antimicrobial Activities

Enaminones and pyrazoles synthesized using related chemical frameworks exhibit significant antitumor and antimicrobial activities. This underscores the relevance of such compounds in developing new therapeutic agents (Riyadh, 2011).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN5O3/c16-9-5-8(1-2-10(9)17)20-14(24)12-7-25-15(21-12)22-13(23)11-6-18-3-4-19-11/h1-7H,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVDCEUXVWVVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

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